L-Hyoscyamine (Standard)

Pharmacology Receptor Signaling Stereospecificity

Non-stereoselective assays using racemic atropine overestimate active L-hyoscyamine exposure by up to 6-fold, introducing a critical source of error in pharmacokinetic and QC studies. L-Hyoscyamine (Standard) resolves this with analytically certified enantiomeric purity. · ≥99.9% purity, expanded uncertainty (k=2) of 0.8% - ensures metrological traceability per ISO 17034. · Enables chiral CE-based quantification of D-hyoscyamine impurity - a critical quality attribute for ANDA/DMF submissions. · Eliminates confounding 30-fold potency gap between L- and D-enantiomers in muscarinic receptor studies. Supplied with comprehensive CoA. Bulk and custom synthesis available.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 5934-50-9
Cat. No. B1206307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Hyoscyamine (Standard)
CAS5934-50-9
SynonymsAnaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
InChIKeyRKUNBYITZUJHSG-VFSICIBPSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER;  VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM

L-Hyoscyamine (Standard) Analytical Reference & Pharmacological Potency


L-Hyoscyamine (Standard) is the analytically certified levorotatory enantiomer of the tropane alkaloid atropine, supplied as a high-purity reference material essential for pharmaceutical quality control, analytical method validation, and enantioselective pharmacological studies. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), L-hyoscyamine exhibits quantifiable differentiation in binding affinity and stereospecific functional potency [1] relative to its racemic counterpart (atropine) and the dextrorotatory enantiomer. Certified reference standards are characterized by purities ≥99.9% with expanded uncertainties (k=2) of 0.8%, ensuring metrological traceability compliant with ISO 17034 [2].

Enantiomer-selective muscarinic receptor antagonist studies
Certified reference standard for chiral analytical method validation
Stereochemical control in pharmacological research workflows

Why L-Hyoscyamine (Standard) Cannot Be Substituted


The assumption that atropine (racemic dl-hyoscyamine) is functionally equivalent to L-hyoscyamine neglects the documented enantioselective pharmacology, pharmacokinetics, and analytical requirements of this chiral molecule. Atropine comprises a 1:1 mixture of L- and D-hyoscyamine, yet only the L-enantiomer exhibits potent muscarinic receptor antagonism [1], while the D-enantiomer possesses 30-fold lower functional potency [2]. Substituting atropine for L-hyoscyamine in in vivo studies introduces a confounding pharmacokinetic variable: dl-hyoscyamine yields a 6.0-fold higher AUC and 2.9-fold higher Cmax than pure L-hyoscyamine [3]. Furthermore, analytical methods relying on non-chiral detection (e.g., UV absorbance, conventional LC-MS) cannot distinguish the active L-enantiomer from the inactive D-enantiomer, leading to inaccurate potency assignments in quality control and research applications [4].

Chiral pharmacology mismatch
Racemic atropine contains 50% D-hyoscyamine, which exhibits negligible muscarinic receptor activity, confounding stereospecific response interpretation.
Pharmacokinetic exposure discrepancy
Enantioselective disposition results in substantially different systemic exposure between racemic atropine and pure L-hyoscyamine, invalidating dose-response modeling.
Analytical identity ambiguity
Achiral chromatographic methods cannot distinguish the active L-enantiomer from the inactive D-enantiomer, compromising potency assignment and purity verification.

L-Hyoscyamine (Standard): Quantitative Differentiation


Enantioselective Potency in Cardiac Membranes

L-Hyoscyamine (S-(-)-hyoscyamine) exhibits a 30-fold higher potency than its D-enantiomer (R-(+)-hyoscyamine) in enhancing forskolin-stimulated cAMP synthesis in rat cardiac membranes, confirming stereospecific, receptor-mediated inverse agonist action [1]. This stereospecificity is a critical differentiator for studies requiring precise modulation of muscarinic receptor constitutive activity, where racemic atropine or the D-enantiomer alone would confound results.

Enantioselective Potency
Head-to-head
30-fold higher potency than D-enantiomer in cardiac membrane cAMP assay
Stereochemical-control context for receptor inverse agonist studies
Rat cardiac membranes; forskolin-stimulated cAMP
Pharmacology Receptor Signaling Stereospecificity

Pharmacokinetic Differentiation: Atropine vs. L-Hyoscyamine

In a crossover study of healthy volunteers administered intramuscular atropine (0.02 mg/kg), the area under the plasma concentration-time curve (AUC) for dl-hyoscyamine was 6.0 times higher than that of the L-enantiomer alone, while the maximum plasma concentration (Cmax) was 2.9 times higher [1]. The elimination half-lives were comparable (2.95 vs 2.43 h), indicating that the substantial exposure difference arises from enantioselective disposition rather than altered clearance. This quantifies the risk of overestimating L-hyoscyamine exposure when atropine is used as a substitute.

PK Exposure Difference
Head-to-head
6.0× higher AUC, 2.9× higher Cmax for dl- vs. L-hyoscyamine
Enantioselective disposition context; exposure-model interpretation required
Human plasma research matrix; 0.02 mg/kg IM dose
Pharmacokinetics Bioanalysis Drug Development

Analytical Purity: Certified Reference Standard & Traceability

L-Hyoscyamine reference standards are supplied with certified purity values of 99.9% and an expanded uncertainty (k=2, 95% confidence) of 0.8%, determined in accordance with ISO 17034 and ISO/IEC 17025 [1]. This level of characterization—including homogeneity and stability testing—exceeds the typical specifications for general-purpose L-hyoscyamine (often 98% purity by HPLC) and provides the metrological traceability required for pharmacopeial method validation and instrument calibration. In contrast, atropine reference materials are typically certified as racemic mixtures without enantiomeric purity specification, limiting their utility for chiral method development [2].

Certified Purity
Specification review
99.9% purity, expanded uncertainty 0.8% (k=2)
Metrological traceability context; ISO 17034 compliant
Lot-specific certificate of analysis available
Analytical Chemistry Quality Control Reference Materials

Chiral Separation: D-Enantiomer Impurity Detection

A validated chiral capillary electrophoresis (CE) method using sulfated β-cyclodextrin achieves baseline separation of L- and D-hyoscyamine with a lower limit of detection for the unwanted enantiomer compared to traditional polarimetric methods [1]. The CE method requires smaller sample amounts and simultaneously separates tropic acid impurities, providing a more comprehensive purity profile. This analytical capability is critical for verifying the enantiomeric purity of L-hyoscyamine reference standards and for quantifying D-hyoscyamine contamination in atropine batches, which is not achievable with achiral pharmacopeial assays.

Chiral CE Method
Head-to-head
Sulfated β-cyclodextrin CE with lower LOD for D-enantiomer vs. polarimetry
Enantiomeric impurity quantification; small sample requirement
Method requires validation transfer context
Chiral Chromatography Enantiomeric Purity Analytical Method Development

L-Hyoscyamine (Standard) Application Scenarios


Enantioselective Pharmacological Studies

Procurement of L-Hyoscyamine (Standard) is indicated for in vitro and ex vivo studies investigating muscarinic receptor constitutive activity or inverse agonism, where the 30-fold higher potency of the L-enantiomer relative to the D-enantiomer must be controlled [1]. Use of racemic atropine would introduce a confounding 50% content of the weakly active D-enantiomer, potentially masking or distorting receptor-mediated effects. The certified purity ensures that observed pharmacological responses are attributable solely to the active stereoisomer.

Bioanalytical Method Validation & Pharmacokinetic Studies

In preclinical or clinical pharmacokinetic studies where L-hyoscyamine exposure is the primary endpoint, the certified reference standard is essential for calibration curve preparation and quality control sample validation [2]. The 6.0-fold difference in AUC between dl- and l-hyoscyamine underscores the necessity of using a pure L-hyoscyamine standard for accurate quantification, as cross-reactivity of the D-enantiomer in non-stereoselective immunoassays or mass spectrometry methods can lead to substantial overestimation of active drug concentrations [2].

Chiral Purity Testing & Regulatory Compliance

Quality control laboratories responsible for verifying the enantiomeric purity of atropine drug substance or finished products should procure L-Hyoscyamine (Standard) as a chiral reference marker [3]. The validated chiral CE method using this standard enables quantification of D-hyoscyamine impurity, which is a critical quality attribute not addressed by compendial monographs. This application supports regulatory submissions (e.g., ANDA, DMF) where demonstration of control over enantiomeric impurities is required [4].

Metrological Traceability & Instrument Calibration

Analytical laboratories operating under ISO/IEC 17025 accreditation require reference materials with certified purity values and documented measurement uncertainty for instrument qualification and method validation [5]. The L-Hyoscyamine (Standard) with 99.9% purity and expanded uncertainty (k=2) of 0.8% provides the necessary metrological traceability to national standards, enabling compliance with regulatory expectations for data integrity and measurement comparability across laboratories [5].

Application
Selection Property
Validation Focus
Enantioselective muscarinic receptor studies
Stereochemical control
Receptor inverse-agonist assay context
Bioanalytical method validation
Enantiomer-specific calibration
Exposure-model interpretation in research plasma matrices
Chiral purity verification
Enantiomeric impurity profiling
Chiral CE method transfer and impurity quantification
Instrument calibration & traceability
Certified reference material with documented uncertainty
ISO/IEC 17025 compliance documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Hyoscyamine (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.